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Compound of Interest

Compound Name: DSP-1053

Cat. No.: B8105912 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on DSP-1053, a

novel dual-acting compound with potential as a rapid-onset antidepressant. The following

sections detail its pharmacological activity, efficacy in established animal models of depression,

and key experimental protocols utilized in its evaluation.

Core Pharmacological Data
DSP-1053 is characterized as a potent serotonin reuptake inhibitor (SRI) with partial agonist

activity at the serotonin 1A (5-HT1A) receptor. This dual mechanism is hypothesized to

contribute to a faster therapeutic onset and potentially a more favorable side-effect profile

compared to conventional selective serotonin reuptake inhibitors (SSRIs).

In Vitro Binding Affinities and Functional Activity
The in vitro profile of DSP-1053 demonstrates high affinity for both the human serotonin

transporter (SERT) and the 5-HT1A receptor. Its functional activity as a partial agonist at the 5-

HT1A receptor is also confirmed.
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Target Species Assay Type Parameter Value (nmol/L)

Serotonin

Transporter

(SERT)

Human
[3H]citalopram

binding
Ki 1.02 ± 0.06[1][2]

Serotonin

Transporter

(SERT)

Rat
[3H]citalopram

binding
Ki 0.489 ± 0.039[1]

5-HT1A Receptor Human
[3H]8-OH-DPAT

binding
Ki 5.05 ± 1.07[1][2]

5-HT1A Receptor Rat
[3H]8-OH-DPAT

binding
Ki 5.09 ± 1.03[1]

Serotonin

Transporter

(SERT)

Human [3H]5-HT uptake IC50 2.74 ± 0.41[1][2]

5-HT1A Receptor Human GTPγS assay EC50 98.0 ± 34.9[1]

5-HT1A Receptor Human GTPγS assay Intrinsic Activity 70.0 ± 6.3%[1][2]

Off-Target Receptor and Enzyme Binding
To assess its selectivity, DSP-1053 was screened against a panel of other receptors and

enzymes. The results indicate a high degree of selectivity, with significant affinity only observed

for the histamine H1 receptor.
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Target Parameter Value (nmol/L) Percent Inhibition

Histamine H1

Receptor
Ki 7.46 ± 1.37[1]

Other 28 Receptors Ki > 100[1]

Catechol-O-

methyltransferase

(pig)

0.00%[1]

Monoamine oxidase-A

(human)
5.28%[1]

Monoamine oxidase-B

(human)
0.19%[1]

In Vivo Efficacy and Pharmacodynamics
Preclinical studies in rodent models demonstrate the antidepressant-like effects of DSP-1053
and its ability to modulate central serotonin levels.

Microdialysis in Rats
In vivo microdialysis studies in rats showed that acute administration of DSP-1053 dose-

dependently increased extracellular serotonin (5-HT) levels in the frontal cortex.[1][2]

Forced Swimming Test in Rats
DSP-1053 exhibited antidepressant-like activity in the rat forced swimming test, a standard

model for predicting antidepressant efficacy. Notably, a significant reduction in immobility time

was observed after a shorter duration of treatment compared to the SSRI paroxetine.

Compound Dose (mg/kg) Treatment Duration Outcome

DSP-1053 1 2 weeks
Significant reduction

in immobility time[1][2]

Paroxetine 3 and 10 3 weeks
Significant reduction

in immobility time[1][2]
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Olfactory Bulbectomy Model in Rats
In the olfactory bulbectomy model, which mimics certain behavioral and neurochemical aspects

of depression, DSP-1053 demonstrated an earlier onset of action in reducing hyperemotionality

and hyperactivity compared to paroxetine.

Compound Treatment Duration Outcome

DSP-1053 1 and 2 weeks
Reduction in emotional scores

and open field activity[1][2]

Paroxetine 2 weeks
Reduction in emotional scores

and open field activity[1][2]

Pharmacokinetic Profile in Rats
Pharmacokinetic studies were conducted in male Crl:CD(SD) rats to determine the profile of

DSP-1053 following intravenous (i.v.) and oral (p.o.) administration.[1] Blood samples were

collected at various time points up to 24 hours post-dosing.[1]

Route of Administration Dose (mg/kg)

Intravenous (i.v.) 1[1]

Oral (p.o.) 10[1]

Mechanism of Action and Signaling Pathways
The proposed mechanism of action for DSP-1053 involves a synergistic effect of SERT

inhibition and 5-HT1A partial agonism.

Caption: Dual mechanism of DSP-1053 at the synapse.

Experimental Workflows
The preclinical evaluation of DSP-1053 followed a structured workflow from in vitro

characterization to in vivo efficacy testing.
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Caption: Preclinical evaluation workflow for DSP-1053.

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical

evaluation of DSP-1053.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of DSP-1053 for human and rat SERT and 5-

HT1A receptors.

SERT Binding:

Radioligand: [3H]citalopram.
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Tissue Source: Membranes from Chinese hamster ovary (CHO) cells expressing human

or rat SERT.

Procedure: Cell membranes were incubated with [3H]citalopram and varying

concentrations of DSP-1053. Non-specific binding was determined in the presence of a

high concentration of a competing ligand. Bound radioactivity was measured by liquid

scintillation counting.

5-HT1A Receptor Binding:

Radioligand: [3H]8-OH-DPAT.

Tissue Source: Membranes from CHO cells expressing human or rat 5-HT1A receptors.

Procedure: Similar to the SERT binding assay, cell membranes were incubated with [3H]8-

OH-DPAT and a range of DSP-1053 concentrations.

In Vitro Functional Assays
Objective: To assess the functional activity of DSP-1053 at the human SERT and 5-HT1A

receptor.

5-HT Uptake Assay:

Cell Line: CHO cells expressing human SERT.

Substrate: [3H]5-HT.

Procedure: Cells were incubated with varying concentrations of DSP-1053 prior to the

addition of [3H]5-HT. The uptake of radiolabeled serotonin was measured to determine the

inhibitory concentration (IC50).

GTPγS Binding Assay:

Objective: To determine the partial agonist activity at the 5-HT1A receptor.

Tissue Source: Membranes from CHO cells expressing the human 5-HT1A receptor.
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Procedure: The assay measures the binding of [35S]GTPγS to G-proteins upon receptor

activation. Membranes were incubated with DSP-1053, and the stimulation of [35S]GTPγS

binding was quantified to determine the EC50 and intrinsic activity relative to a full agonist.

Animal Models of Depression
Animals: Male rats were used for these studies.

Forced Swimming Test:

Procedure: Rats were individually placed in a cylinder of water from which they could not

escape. The test consists of a pre-test session followed by a test session 24 hours later.

During the test session, the duration of immobility was recorded. DSP-1053 or vehicle was

administered chronically before the test.

Olfactory Bulbectomy (OBX) Model:

Procedure: A surgical ablation of the olfactory bulbs was performed on anesthetized rats.

After a recovery period, the animals exhibit behavioral changes such as hyperactivity in a

novel environment and hyperemotionality. DSP-1053 or vehicle was administered

chronically, and behavioral assessments were conducted in an open-field test.

In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin in the brain.

Procedure: A microdialysis probe was stereotaxically implanted into the frontal cortex of

anesthetized rats. Following a recovery period, artificial cerebrospinal fluid was perfused

through the probe, and dialysate samples were collected at regular intervals before and after

the administration of DSP-1053. Serotonin concentrations in the dialysate were quantified

using high-performance liquid chromatography (HPLC).

This guide consolidates the key preclinical findings on DSP-1053, providing a comprehensive

resource for researchers in the field of antidepressant drug discovery and development. The

data suggests that DSP-1053's unique pharmacological profile may translate into significant

clinical advantages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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